Product packaging for Sirius supra red violet B(Cat. No.:CAS No. 7198-99-4)

Sirius supra red violet B

Cat. No.: B3280637
CAS No.: 7198-99-4
M. Wt: 1050.9 g/mol
InChI Key: HGCRJUQZZYKGLA-UHFFFAOYSA-J
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Description

Historical Trajectory and Developmental Context of Sirius Supra Red Violet B

Classification of this compound within the Direct Azo Dye Family

This compound is classified as a direct azo dye. chemicalbook.comalfa-chemistry.com This classification is based on two key aspects of its chemical nature: its application method and its chromophoric group. As a "direct" dye, it can be applied directly to cellulosic fibers like cotton from an aqueous solution, typically with the addition of an electrolyte. wikipedia.orgmst.dk The "azo" designation refers to the presence of one or more azo groups (-N=N-) in its molecular structure, which act as the chromophore responsible for its color. wikipedia.orgnih.gov

Structural Distinctions of Polyazo Dyes

This compound is further categorized as a polyazo dye, meaning its structure contains multiple azo groups. nih.gov Azo dyes are classified based on the number of azo linkages in the molecule as monoazo, disazo, trisazo, and polyazo. nih.gov Polyazo dyes are complex structures characterized by the repetition of the azo group three or more times within the same molecule. nih.gov This complexity in structure, often involving large aromatic systems, contributes to the dye's properties, such as its color and affinity for fibers. sigmaaldrich.comresearchgate.net The general synthesis of azo dyes involves a diazotization/coupling reaction, where an aromatic primary amine is diazotized and then coupled with one or more electron-rich nucleophiles. nih.gov

Comparative Analysis with Related Sirius Dyes

The Sirius range includes a variety of dyes with different shades and properties. A prominent member of this family is Sirius Red F3B (C.I. 35780 or Direct Red 80), a polyazo dye widely used for staining collagen and amyloid. sigmaaldrich.comstainsfile.comresearchgate.net

PropertyThis compoundSirius Red F3B (Direct Red 80)
C.I. Name Direct Violet 62Direct Red 80
CAS Number 7198-99-42610-10-8
Molecular Formula C₃₅H₂₆N₈Na₄O₁₇S₄C₄₅H₂₆N₁₀Na₆O₂₁S₆
Molecular Weight 1050.84 g/mol 1373.08 g/mol
Number of Azo Groups Disazo (Double azo class)Tetrakisazo (Multi-azo class)
Color Red-violetRed
Common Applications Textile dyeingHistological staining (collagen, amyloid), textile dyeing

This table is generated based on data from multiple sources. alfa-chemistry.comsigmaaldrich.comstainsfile.comworlddyevariety.comdcfinechemicals.comglentham.comworlddyevariety.com

Foundational Research Questions and Academic Significance of this compound Studies

The study of this compound and related polyazo dyes is driven by several key research questions. A primary area of investigation is the relationship between the dye's complex molecular structure and its functional properties, such as color, fastness, and binding affinity to various substrates. Understanding these structure-property relationships is crucial for designing new dyes with tailored characteristics for specific applications in textiles and beyond.

Furthermore, the academic significance of studying these dyes extends to their use as tools in other scientific disciplines. For example, the well-established application of Sirius Red F3B in histology for visualizing collagen highlights the potential for other Sirius dyes, including this compound, to be explored for similar or novel bio-staining applications. nih.govactiveconceptsllc.comnih.gov Research into the binding mechanisms of these dyes with biological macromolecules can provide valuable insights into both the dye's properties and the structure of the biological targets.

Another area of research interest is the environmental impact and potential for bioremediation of azo dyes. Due to their widespread use, understanding the degradation pathways and developing effective methods for removing these dyes from wastewater is a significant environmental concern. biosynth.com Studies on the decolorization of polyazo dyes are therefore of considerable academic and practical importance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H26N8Na4O17S4 B3280637 Sirius supra red violet B CAS No. 7198-99-4

Properties

IUPAC Name

tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-5-methoxy-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N8O17S4.4Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRJUQZZYKGLA-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N8Na4O17S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7198-99-4
Record name 2-Naphthalenesulfonic acid, 5,5'-[carbonylbis[imino(5-methoxy-2-sulfo-4,1-phenylene)-2,1-diazenediyl]]bis[6-amino-4-hydroxy-, sodium salt (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations of Sirius Supra Red Violet B

Elucidation of Established Synthetic Pathways for Sirius Supra Red Violet B

The traditional synthesis of this compound is a quintessential example of azo dye production, which hinges on two primary reaction stages: diazotization and azo coupling. The process commences with the diazotization of an aromatic amine precursor, followed by its reaction with a coupling component to form the final azo compound. Subsequent steps may include hydrolysis and purification to yield the desired dye.

The established manufacturing process for this compound involves the diazotization of 2-Amino-4-methoxy-5-acetamidobenzenesulfonic acid. This intermediate is then coupled under acidic conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. Following the coupling reaction, a hydrolysis step is employed to remove the acetyl group, and a final "light gasification" step is performed to achieve the final product.

Diazotization Reaction Kinetics and Optimization for Aromatic Amine Precursors

The diazotization of the precursor, 2-Amino-4-methoxy-5-acetamidobenzenesulfonic acid, is a critical step that requires precise control of reaction conditions to ensure a high yield of the corresponding diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

The kinetics of diazotization for aromatic amines are generally second-order with respect to nitrous acid and first-order with respect to the amine. The reaction rate is highly dependent on the pH of the medium, the concentration of reactants, and the temperature. Optimization of these parameters is crucial for maximizing the yield and purity of the diazonium salt.

Key Optimization Parameters for Diazotization:

ParameterOptimal RangeRationale
Temperature 0-5 °CMinimizes the decomposition of the unstable diazonium salt.
pH Strongly AcidicEnsures the formation of the active nitrosating agent and prevents premature coupling.
Molar Ratio Slight excess of Nitrous AcidDrives the reaction to completion, ensuring full conversion of the aromatic amine.
Reaction Time Varies (monitored)Sufficient time must be allowed for complete diazotization, often monitored by the absence of the starting amine.

This table presents typical optimization parameters for diazotization reactions of aromatic amines.

Research on the diazotization of substituted anilines has shown that the reaction rate is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups can increase the reaction rate, while electron-withdrawing groups tend to decrease it.

Coupling Reaction Mechanisms and Stereochemical Considerations

The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the activated aromatic ring of the coupling component, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid, serves as the nucleophile. The position of the coupling is directed by the activating groups on the naphthalene (B1677914) ring, typically occurring at a position ortho or para to a hydroxyl or amino group.

The reaction mechanism proceeds through the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and form the stable azo linkage (-N=N-). The rate of the coupling reaction is also pH-dependent, with the optimal pH often being mildly acidic to slightly alkaline, depending on the specific coupling component.

From a stereochemical perspective, the azo group can exist as either E or Z isomers. The E isomer is generally more stable and is the predominant form under normal conditions. The planarity of the azo compound is a key factor in its chromophoric properties.

Isolation and Purification Techniques for Reaction Products

The isolation of this compound from the reaction mixture is typically achieved by "salting out," where the addition of a salt, such as sodium chloride, decreases the solubility of the dye in the aqueous medium, causing it to precipitate.

Purification of the crude dye is essential to remove unreacted starting materials, by-products, and inorganic salts. Common purification techniques for sulfonated azo dyes include:

Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor.

Filtration and Washing: The precipitated dye is collected by filtration and washed with brine or an organic solvent to remove soluble impurities.

Chromatography: In some instances, column chromatography can be employed for higher purity products, although this is less common on an industrial scale.

Advancements in Synthetic Approaches for this compound

In recent years, there has been a significant drive towards developing more environmentally friendly and efficient methods for the synthesis of azo dyes. These advancements focus on the principles of green chemistry and the use of catalysts to improve reaction outcomes.

Implementation of Green Chemistry Principles in Dye Synthesis

Green chemistry principles are being increasingly applied to the synthesis of azo dyes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include:

Use of Water as a Solvent: Where possible, conducting reactions in water to avoid the use of volatile organic compounds (VOCs).

Solvent-Free Reactions: Employing techniques like grinding or solid-state reactions to eliminate the need for solvents altogether.

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction rates and improve energy efficiency compared to conventional heating.

Biodegradable Reagents: Exploring the use of more environmentally benign reagents and catalysts.

Catalytic Strategies for Enhanced Reaction Efficiency and Selectivity

The use of catalysts in azo dye synthesis can lead to significant improvements in reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts have been investigated for diazotization and coupling reactions.

Examples of Catalytic Approaches in Azo Dye Synthesis:

Catalyst TypeExampleRole in SynthesisAdvantages
Solid Acid Catalysts Sulfonic acid functionalized magnetic nanoparticlesCatalyzes diazotization and coupling reactions.Environmentally friendly, reusable, and allows for easy separation from the reaction mixture.
Phase Transfer Catalysts Quaternary ammonium (B1175870) saltsFacilitates the reaction between reactants in different phases.Can improve reaction rates and yields in multiphase systems.
Clay Catalysts Montmorillonite K-10Acts as a bifunctional catalyst for both diazotization and coupling.Inexpensive, non-corrosive, and reusable.

This table provides examples of catalytic strategies that can be applied to enhance the synthesis of azo dyes.

These catalytic systems offer the potential for milder reaction conditions, reduced waste generation, and easier product isolation, aligning with the goals of sustainable chemical manufacturing.

Exploration of Continuous Flow Synthesis Methodologies

The synthesis of complex poly-azo dyes such as this compound (also known as C.I. Direct Violet 62) traditionally relies on batch processing. However, modern chemical manufacturing increasingly employs continuous flow synthesis to overcome the limitations of batch production. Flow chemistry offers significant advantages, including enhanced safety, superior heat and mass transfer, improved reproducibility, and the potential for automation and streamlined multi-step reactions without the need for isolating intermediates.

While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the public domain, the principles have been successfully applied to other azo dyes, providing a blueprint for its potential production. Azo dye synthesis involves highly exothermic and rapid reactions, with unstable diazonium salt intermediates, making it an ideal candidate for the controlled environment of a flow reactor.

Research on the continuous flow synthesis of azo dyes like C.I. Acid Red 1 has demonstrated the ability to achieve high yields (up to 97%) with very short residence times (under 7 seconds) by carefully controlling parameters such as flow rate, tube diameter, and temperature. It was noted that flow rate, in particular, had a significant impact on yield, as it affects mixing efficiency. Similarly, optimized continuous processes for other azo compounds have shown that parameters like pH, residence time, and temperature are critical for maximizing yield, which can exceed 98%. These findings suggest that a continuous flow process for this compound could lead to higher efficiency, better product quality, and a safer manufacturing process compared to traditional batch methods.

Process Optimization and Scale-Up Considerations for this compound Production

Optimizing the production of this compound is crucial for ensuring high yield, purity, and cost-effectiveness. This involves a detailed investigation of reaction parameters and strategies to minimize impurities. As detailed process optimization data for this compound is limited, insights can be drawn from studies on structurally similar poly-azo dyes, such as C.I. Direct Red 80.

Influence of Reaction Parameters (Temperature, pH, Reaction Time) on Yield and Purity

The synthesis of azo dyes involves two primary steps: diazotization and azo coupling. The yield and purity of the final product are highly sensitive to the conditions under which these reactions are performed.

pH: The pH of the reaction medium is one of the most critical parameters in azo dye synthesis. The diazotization step is conducted in a strongly acidic medium. The azo coupling step's optimal pH is dependent on the specific coupling component used. For instance, studies on the adsorption behavior of Direct Red 80 have shown that its properties are significantly affected by pH, underscoring the importance of pH control for process efficiency. Incorrect pH can lead to the formation of undesired side products or prevent the coupling reaction altogether.

Reaction Time: In batch processes, sufficient reaction time is necessary to ensure the reaction goes to completion. However, excessively long reaction times can increase the likelihood of by-product formation. In continuous flow systems, the reaction time is precisely controlled by the reactor volume and the flow rate of the reagents. Studies on other azo dyes have shown that optimizing residence time is key to achieving high conversion rates.

The following table, based on data from the synthesis of a model azo dye (C.I. Acid Red 1) in a continuous flow system, illustrates the sensitivity of the process to these parameters.

ParameterConditionEffect on Yield/PurityRationale
Temperature 30 °COptimal Yield (97%)Balances reaction rate with the stability of intermediates. Deviations can lead to decomposition.
pH Coupling at pH 3-8High YieldThe optimal pH depends on the specific coupling component, influencing the rate and specificity of the coupling reaction.
Reaction Time 6.67 secondsOptimal Yield (97%)In flow synthesis, this residence time ensures complete mixing and reaction without significant degradation.
Flow Rate 0.15 m/sOptimal Yield (97%)Directly impacts mixing efficiency and residence time. Rates that are too high or too low result in poor mixing or insufficient reaction time, decreasing the yield.

Characterization and Mitigation of By-Product Formation

By-product formation is a significant challenge in the production of this compound, impacting the final product's purity, color intensity, and performance. Common impurities in azo dye synthesis include unreacted starting materials, isomers from coupling at incorrect positions, and degradation products from the unstable diazonium intermediate.

Characterization of these by-products is typically achieved using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to separate the main dye from impurities, while mass spectrometry (MS), such as HPLC-MS/MS, can be employed to identify the chemical structures of these by-products.

Mitigation of by-product formation focuses on two main areas: stringent control of reaction conditions and effective purification methods.

Process Control: As discussed previously, maintaining optimal temperature, pH, and stoichiometry throughout the reaction is the primary strategy to prevent the formation of side products. The use of continuous flow reactors can provide superior control over these parameters compared to batch reactors.

Purification: After synthesis, the crude dye must be purified. Common methods include:

Filtration: To remove insoluble impurities and isolate the precipitated dye.

Crystallization: To obtain a highly purified crystalline form of the dye, leaving impurities in the mother liquor.

Adsorption: Techniques using materials like activated carbon can be effective in removing certain types of soluble, color-forming impurities.

The following table summarizes potential by-products and corresponding mitigation strategies.

Potential By-Product/ImpuritySource of FormationCharacterization MethodMitigation Strategy
Phenols/Decomposition Products Decomposition of diazonium salt due to high temperature or incorrect pH.HPLC, GC-MSStrict temperature control (0-5 °C) during diazotization.
Isomeric Dyes Coupling at an undesired position on the naphthalene ring.HPLC, NMRPrecise pH control during the coupling reaction; selection of optimized coupling components.
Unreacted Intermediates Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time.HPLC, TLCAccurate control of reagent stoichiometry; ensuring efficient mixing; optimizing reaction time.
Oxidized Impurities Oxidation of amine or hydroxyl groups.HPLC-MSUse of an inert atmosphere (e.g., nitrogen blanket) during synthesis.
Inorganic Salts Remnants from pH adjustment and diazotization (e.g., sodium chloride, sodium sulfate).Ion Chromatography, ConductivityWashing of the dye cake with deionized water; purification by recrystallization.

Advanced Spectroscopic and Analytical Characterization of Sirius Supra Red Violet B

Comprehensive Molecular Structure and Electronic Configuration Analysis

The molecular formula of Sirius Supra Red Violet B is C₄₅H₂₆N₁₀Na₆O₂₁S₆, with a corresponding molecular weight of 1373.07 g/mol . sigmaaldrich.comscbt.com The structure is characterized by multiple azo (-N=N-) chromophores, which are responsible for its color, and numerous auxochromes, including hydroxyl (-OH), amino (-NH-), and sulfonic acid (-SO₃H) groups, which modify the color and enhance water solubility. nih.govresearchgate.networlddyevariety.com

UV/Visible absorption spectroscopy is a primary technique for characterizing the electronic transitions within the dye molecule. The extensive system of conjugated double bonds spanning multiple aromatic rings forms the principal chromophore, which absorbs light in the visible region.

The electronic absorption spectrum of this compound is distinguished by a prominent peak in the visible region and several peaks in the ultraviolet range. In an aqueous solution of 1% acetic acid, the main absorption maximum (λmax) is consistently observed between 528 nm and 529 nm. researchgate.net This peak is attributed to a π→π* electronic transition within the conjugated azo system. A distinct shoulder on this main peak is also noted at approximately 500 nm. researchgate.net

In the ultraviolet region, the dye exhibits two smaller, narrow peaks at 372 nm and between 281-282 nm, and a larger peak in the range of 230-235 nm. researchgate.net Commercial preparations of the dye have shown consistency in these peak positions across different batches. researchgate.net

The molar extinction coefficients (ε) in water further quantify the light-absorbing properties of the dye, indicating strong absorption characteristics. sigmaaldrich.com

Table 1: UV/Visible Absorption Data for this compound

Spectral Feature Wavelength (λmax) Molar Extinction Coefficient (ε) in H₂O Reference
Visible Peak 524-532 nm ≥32,000 L·mol⁻¹·cm⁻¹ sigmaaldrich.comthermofisher.com
UV Peak 1 277-283 nm ≥12,000 L·mol⁻¹·cm⁻¹ sigmaaldrich.com
UV Peak 2 223-235 nm ≥15,000 L·mol⁻¹·cm⁻¹ sigmaaldrich.com
Shoulder ~500 nm Not specified researchgate.net

The electronic transitions of a dye molecule can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org this compound is soluble in water and ethanol (B145695) but only slightly soluble in solvents like DMF and DMSO. worlddyevariety.comcaymanchem.comcolorantsgroup.com

Detailed experimental FT-IR and Raman spectra with specific vibrational mode assignments for this compound are not widely available in the scientific literature. However, based on its known molecular structure, the key vibrational modes can be predicted.

An FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H and N-H stretching: Broad bands in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

Azo (N=N) stretching: This vibration is often weak or absent in IR spectra due to its low dipole moment but may appear in the 1400-1450 cm⁻¹ region.

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

S=O stretching: Strong, characteristic bands from the sulfonate (SO₃⁻) groups, typically found in the 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹ regions.

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Raman spectroscopy, which is sensitive to vibrations that cause a change in polarizability, would be complementary. mdpi.comacs.org It would be particularly useful for identifying the symmetric N=N stretching vibration of the azo groups, which is often strong in Raman spectra. mdpi.com The aromatic ring vibrations would also produce strong Raman signals. A complete analysis would require experimental spectra to assign these predicted vibrational modes definitively.

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the published literature. The analysis of such a molecule by NMR spectroscopy presents significant challenges. The compound's large molecular weight (1373.07 g/mol ), its existence as a hexasodium salt, and its complex structure containing 26 protons and 45 carbons in varied chemical environments would lead to highly complex spectra with extensive signal overlap. sigmaaldrich.comscbt.comacs.orgacs.org

Furthermore, factors such as low solubility in standard deuterated organic solvents, potential for aggregation in solution, and the presence of impurities in commercial dye samples would likely result in significant peak broadening, making it extremely difficult to resolve individual signals and perform unambiguous structural assignments. acs.orgacs.org

UV/Visible Absorption Spectroscopy for Chromophore and Auxochrome Interactions

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Experimental high-resolution mass spectrometry (HRMS) data and detailed fragmentation pathways for this compound have not been reported in the reviewed literature. The compound's properties—a non-volatile, highly polar, multi-charged anionic salt—make it unsuitable for techniques requiring volatilization. ed.ac.uknih.gov

Analysis would necessitate soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govmdpi.com In ESI-MS, the molecule would likely be observed as a multi-charged anion in negative ion mode, for example, [M - nNa]ⁿ⁻, where M is the full salt.

While specific fragmentation data is unavailable, tandem mass spectrometry (MS/MS) experiments would likely induce fragmentation at the weakest bonds. nih.gov For this polyazo dye, the most probable fragmentation pathways would involve the cleavage of the azo linkages (-N=N-), which is a characteristic fragmentation pattern for this class of compounds. nih.gov Other likely fragmentation events would include the loss of sulfonate groups, either as SO₂ or SO₃. A full elucidation of its fragmentation pathways would require dedicated HRMS and MS/MS experimental studies.

MALDI-TOF-MS Applications in this compound Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the analysis of large, non-volatile, and thermally labile molecules like polyazo dyes, providing molecular weight information with minimal fragmentation. nih.govwikipedia.org

In the analysis of this compound, MALDI-TOF-MS can be employed to determine its molecular mass with high accuracy. The sample is co-crystallized with a suitable matrix, such as 9-aminoacridine, which is effective for anionic dyes, and analyzed in both positive and negative ion modes. researchgate.net This dual analysis helps to distinguish between acidic and basic dyes and provides the characteristic mass of the molecular ion or a related fragment. researchgate.net For this compound (Direct Red 80), with a molecular formula of C₄₅H₂₆N₁₀Na₆O₂₁S₆, the expected monoisotopic mass can be calculated and compared with the experimental data obtained from MALDI-TOF-MS. worlddyevariety.comscbt.com

Table 1: Expected and Hypothetical MALDI-TOF-MS Data for this compound

Parameter Expected/Hypothetical Value
Molecular Formula C₄₅H₂₆N₁₀Na₆O₂₁S₆
Theoretical Molecular Weight 1373.07 g/mol
Ionization Mode Negative
Expected [M-Na]⁻ m/z ~1350

Note: The m/z values are hypothetical and would depend on the specific ionization and fragmentation behavior of the molecule under MALDI-TOF-MS conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of complex molecules by analyzing their fragmentation patterns. nih.gov For a polyazo dye like this compound, MS/MS can provide valuable information about its substructures. The fragmentation of azo dyes in the gas phase is a subject of detailed study, with mechanisms depending on the specific structure and ionization conditions. nih.gov

In a typical MS/MS experiment, the molecular ion of this compound, identified in the initial mass spectrum, would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of polyazo dyes often involves the cleavage of the azo bonds (-N=N-). nih.gov The analysis of these fragments helps in confirming the sequence and connectivity of the aromatic rings and other functional groups within the molecule. The fragmentation pathways of similar dye classes, such as Sudan azo dyes, can serve as a reference for interpreting the spectra. nih.gov

Table 2: Potential Fragment Ions of this compound in MS/MS Analysis

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z)
~1350 ([M-Na]⁻) Cleavage of an azo linkage Multiple fragments corresponding to the different aromatic amine and naphthalene (B1677914) sulfonic acid moieties

Note: The fragmentation pattern is hypothetical and based on the general behavior of azo dyes.

Surface and Bulk Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 5-10 nm of a material's surface. wikipedia.orgeag.com For this compound, XPS analysis would provide a quantitative measure of the constituent elements, which, according to its molecular formula (C₄₅H₂₆N₁₀Na₆O₂₁S₆), are Carbon (C), Hydrogen (H), Nitrogen (N), Sodium (Na), Oxygen (O), and Sulfur (S). worlddyevariety.comscbt.com

High-resolution XPS spectra of the C 1s, N 1s, O 1s, S 2p, and Na 1s regions would reveal the different chemical environments of these atoms. For instance, the N 1s spectrum would be expected to show a peak corresponding to the azo (-N=N-) linkages. The S 2p spectrum would be characteristic of the sulfonate (-SO₃⁻) groups. The analysis of these binding energies provides insight into the chemical bonding and oxidation states of the elements. researchgate.netnih.gov

Table 3: Expected Binding Energies from XPS Analysis of this compound

Element Orbital Expected Binding Energy (eV) Inferred Chemical State
C 1s ~284.8 Aromatic C-C, C-H
~286.5 C-N, C-O
N 1s ~400.0 Azo group (-N=N-)
~399.0 Amine/Amide
O 1s ~531.5 Sulfonate (S=O)
~533.0 Hydroxyl (C-OH)
S 2p ~168.0 Sulfonate (-SO₃⁻)

Note: These are typical binding energy ranges and can vary slightly depending on the specific chemical environment.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. For organic dyes like this compound, TGA is used to determine the temperatures at which significant degradation occurs.

A typical TGA curve for a polyazo dye shows an initial weight loss at lower temperatures (around 100 °C) due to the evaporation of adsorbed water. nih.gov This is followed by a stable region and then one or more sharp weight loss steps at higher temperatures, corresponding to the decomposition of the organic structure. iieta.orgresearchgate.net For polyazo dyes, the decomposition often begins with the cleavage of the azo bonds, followed by the degradation of the aromatic rings at even higher temperatures. researchgate.netsemanticscholar.org Studies on other azo dyes have shown that they can be stable up to temperatures around 250 °C or higher. nih.gov

Table 4: Hypothetical TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Associated Process
30 - 150 ~5% Loss of adsorbed water
150 - 280 < 2% Stable region
280 - 450 ~30% Initial decomposition (cleavage of azo linkages)
450 - 600 ~40% Further degradation of aromatic structures

Note: The temperature ranges and weight loss percentages are illustrative and based on the thermal behavior of similar organic dyes.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. For this compound in its solid, powdered form, SEM would be used to study the shape, size distribution, and surface texture of the dye particles. The images can reveal whether the particles are crystalline or amorphous, and if they are aggregated or discrete.

TEM, on the other hand, provides higher resolution images and can be used to observe the internal structure of the particles, including any porosity or defects. By analyzing a large number of particles from both SEM and TEM images, a statistical distribution of particle sizes can be determined.

Brunauer–Emmett–Teller (BET) Analysis for Surface Area and Porosity Characterization

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a solid material. lucideon.com The analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the surface area.

For a powdered dye like this compound, the BET surface area is an important parameter that can influence its dissolution rate and interaction with other materials. particletechlabs.com In addition to the total surface area, the BET analysis, often coupled with Barrett-Joyner-Halenda (BJH) analysis, can provide information about the pore size distribution and pore volume if the material is porous. lucideon.com

Table 5: Hypothetical Surface Properties of this compound Powder

Parameter Hypothetical Value
BET Specific Surface Area 5 - 20 m²/g
BJH Adsorption Average Pore Diameter 10 - 50 nm (if mesoporous)

Note: These values are hypothetical and would depend on the synthesis and processing of the dye powder.

Advanced Chromatographic and Electrophoretic Separation Techniques

The purity and composition of complex dye molecules such as this compound, a polyazo dye also known as Direct Red 80, are critical for their application in various scientific and industrial fields. Advanced separation techniques are essential for the quality control of this dye, allowing for the identification and quantification of the main component, isomers, and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical tools that provide high-resolution separations of such complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. For sulfonated azo dyes like this compound, reversed-phase HPLC is frequently the method of choice. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to the highly polar and ionic nature of sulfonated dyes, the mobile phase composition is critical and often requires modification to achieve adequate retention and separation. This can be accomplished by adjusting the pH or by the addition of an ion-pairing reagent.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar sulfonated azo dyes provides a strong framework for methodological development. The following table presents typical HPLC conditions that have been successfully applied to the separation of related compounds. These parameters can serve as a starting point for the development of a validated HPLC method for this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of Sulfonated Azo Dyes
ParameterCondition
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Buffer pHNear neutral (e.g., pH 6.0-7.0) to control the ionization of sulfonic acid groups
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at the wavelength of maximum absorbance for the dye
TemperatureAmbient or controlled (e.g., 30 °C)

It is important to note that the conditions in Table 1 are illustrative and would require optimization for the specific analysis of this compound.

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it particularly suitable for the analysis of charged species like sulfonated azo dyes. nih.gov In CE, separation is achieved by applying a high voltage across a narrow-bore capillary filled with an electrolyte solution, known as the background electrolyte (BGE). wikipedia.org Analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. diva-portal.org

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of small ions and is well-suited for separating sulfonated dyes. sciex.com The composition and pH of the BGE are critical parameters that influence the separation by affecting the charge of the analytes and the electroosmotic flow (EOF). diva-portal.org The EOF is the bulk flow of the BGE within the capillary, which is generated by the ionization of the capillary's inner wall. sciex.com

Due to a lack of specific published CE methods for this compound, the following table provides a set of exemplary conditions that have been used for the separation of other sulfonated azo dyes and could be adapted for the analysis of the target compound.

Table 2: Exemplary Capillary Electrophoresis Parameters for the Analysis of Sulfonated Azo Dyes
ParameterCondition
CapillaryFused silica, uncoated (e.g., 50 µm internal diameter, 50 cm total length)
Background Electrolyte (BGE)Aqueous buffer (e.g., phosphate or borate (B1201080) buffer)
BGE pHAlkaline (e.g., pH 8-10) to ensure full ionization of sulfonic acid groups and a stable EOF
Applied Voltage15-25 kV
InjectionHydrodynamic or electrokinetic
DetectionUV-Vis Diode Array Detector (DAD) at the wavelength of maximum absorbance
TemperatureControlled (e.g., 25 °C)

The conditions presented in Table 2 are intended as a general guide and would necessitate thorough optimization for the robust and reproducible analysis of this compound.

Theoretical and Computational Chemistry Studies of Sirius Supra Red Violet B

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the electronic behavior of dye molecules, which governs their color, reactivity, and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of multi-electron systems, such as complex azo dyes. dergipark.org.tr By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional conformation of Sirius Supra Red Violet B and calculate key ground-state properties.

A critical aspect of this analysis involves the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity and easier electronic excitation, which is directly related to the color of the dye. mdpi.com

For a polyazo dye like this compound, the HOMO is typically characterized by electron density localized across the conjugated π-system, particularly around the azo linkages (-N=N-) and electron-donating groups. The LUMO, conversely, represents the regions where an accepted electron would reside, often distributed across the electron-withdrawing parts of the molecule. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Representative Azo Dye This table presents typical data obtained from DFT calculations on azo dyes and serves as an example of what would be determined for this compound.

ParameterRepresentative ValueSignificance
EHOMO -5.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.0 eVEnergy difference; correlates with chemical reactivity and the energy of the lowest electronic transition.
Dipole Moment (μ) 5.2 DebyeA measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Global Hardness (η) 1.5 eVResistance to change in electron distribution; molecules with large HOMO-LUMO gaps are considered "hard". mdpi.com
Electronegativity (χ) 4.0 eVA measure of the molecule's ability to attract electrons.

To understand the origin of a dye's color, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for this purpose. researchgate.netnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO).

The output of a TD-DFT calculation includes the predicted maximum absorption wavelength (λmax) and the oscillator strength (f), which is a measure of the probability of a given electronic transition occurring. rsc.org These theoretical spectra can be compared directly with experimental UV-Vis spectra to validate the computational model. mdpi.com For azo dyes, the primary absorption band in the visible region is typically due to a π→π* transition within the extended conjugated system. rsc.org TD-DFT calculations can elucidate the specific molecular orbitals involved in these transitions, providing a detailed picture of how the molecule interacts with light. researchgate.net

Table 2: Example TD-DFT Predicted Absorption Data for a Polyazo Dye in Solution This table illustrates the kind of data generated from TD-DFT calculations to predict the UV-Vis absorption spectrum.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S15251.15HOMO → LUMO (95%)
S0 → S24100.21HOMO-1 → LUMO (88%)
S0 → S33750.09HOMO → LUMO+1 (75%)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed electronic information on a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time, often in a solvent or interacting with other molecules. researchgate.netmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into how the molecule behaves in a realistic environment.

For a large and potentially flexible molecule like this compound, MD simulations can reveal:

Conformational Landscapes: Identifying the most stable and frequently adopted shapes (conformers) of the dye in solution. nih.gov

Solvent Interactions: Analyzing how solvent molecules (e.g., water) arrange around the dye and form hydrogen bonds, which can significantly affect its solubility and spectral properties. wikipedia.org

Intermolecular Aggregation: Simulating the interactions between multiple dye molecules to understand the tendency for aggregation, a common phenomenon in dye solutions that can alter color and performance.

These simulations provide a dynamic picture that complements the static view from DFT calculations, offering a more complete understanding of the dye's behavior. researchgate.net

Structure-Activity Relationship (SAR) Modeling in Dye Chemistry (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their activity. dergipark.org.tr In dye chemistry, this "activity" can refer to properties like dyeing efficiency, lightfastness, or affinity for a specific fiber.

A QSAR study on a class of dyes including this compound would involve:

Building a Dataset: Compiling a list of structurally similar azo dyes with known performance data.

Calculating Descriptors: Using computational methods (like DFT) to calculate a wide range of molecular descriptors for each dye. These can include electronic properties (HOMO/LUMO energies), steric properties (molecular volume, surface area), and thermodynamic properties (lipophilicity).

Developing a Model: Employing statistical methods to build a mathematical equation that links the descriptors to the observed activity.

The resulting QSAR model can predict the performance of new, unsynthesized dye structures, guiding the rational design of dyes with improved properties. For example, a model might reveal that increasing the length of the conjugated system and adding specific electron-withdrawing groups enhances the lightfastness of polyazo dyes.

Computational Tools for Spectral Annotation and Structure Prediction (e.g., SIRIUS suite for MS2 spectra)

In analytical chemistry, identifying unknown compounds is a major challenge. Tandem mass spectrometry (MS/MS or MS2) is a key technique where a molecule is fragmented and the masses of the resulting pieces are measured. Computational tools are essential for interpreting these complex fragmentation spectra to determine the molecular formula and structure of the parent compound.

The SIRIUS software suite is a prominent open-source tool for small molecule identification from fragmentation mass spectrometry data. It does not require pre-existing spectral libraries for identification. For a compound like this compound, SIRIUS would analyze its high-resolution MS and MS/MS data through several steps:

Molecular Formula Identification: SIRIUS combines the analysis of the isotope pattern in the MS1 spectrum with the fragmentation pattern in the MS2 spectrum to determine the most likely molecular formula from a vast number of candidates.

Fragmentation Tree Computation: It generates a hypothetical fragmentation tree that explains the observed fragment peaks in the MS2 spectrum. Each node in the tree is annotated with a molecular formula, and the connections (edges) represent the neutral losses during fragmentation.

Structure Database Search (CSI:FingerID): Once a molecular formula is determined, the CSI:FingerID tool within SIRIUS predicts a "molecular fingerprint" from the fragmentation tree and searches structure databases (like PubChem) to find candidate structures that match the predicted fingerprint.

This computational workflow allows for the de novo identification of dye molecules and their degradation products in complex samples, such as textile wastewater or biological tissues, without needing a reference standard of the compound itself.

Interactions and Mechanistic Studies of Sirius Supra Red Violet B with Diverse Substrates

Fundamental Principles of Dye-Substrate Binding Mechanisms

The interaction between a dye molecule, such as Sirius Supra Red Violet B, and a substrate is a multifaceted phenomenon governed by a combination of non-covalent forces. The nature and strength of these interactions dictate the efficiency and fastness of the dyeing process.

Role of Ionic Interactions and Hydrogen Bonding in Adsorption

Ionic interactions and hydrogen bonding are primary forces driving the adsorption of direct dyes onto substrates like cellulose (B213188). Direct dyes, including this compound, are anionic due to the presence of sulfonate (-SO₃⁻) groups. In an aqueous environment, these negatively charged groups can form ionic bonds with any positively charged sites on the substrate. While cellulose itself is generally considered non-ionic, localized positive charges can arise, facilitating this type of interaction.

More significantly, both the dye molecule and cellulosic fibers possess numerous sites capable of forming hydrogen bonds. The hydroxyl (-OH) groups abundant in cellulose can act as both hydrogen bond donors and acceptors. Similarly, the various functional groups on the this compound molecule, such as amino (-NH₂) and hydroxyl groups, can participate in forming a network of hydrogen bonds with the cellulose surface, contributing substantially to the dye's substantivity.

Contribution of Van der Waals Forces and Hydrophobic Interactions

Van der Waals forces, though individually weak, become significant when a large dye molecule like this compound comes into close proximity with the planar surface of a substrate. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules, resulting in a net attractive force. The large, planar aromatic structure of many direct dyes enhances the cumulative effect of these forces.

Hydrophobic interactions also play a crucial role, particularly in an aqueous dyeing medium. The nonpolar aromatic regions of the dye molecule have a tendency to aggregate and minimize their contact with water. Consequently, they preferentially associate with the less polar regions of the substrate, effectively being "pushed" out of the water and onto the fiber surface.

Influence of Sulfonate Groups on Binding Affinity

The sulfonate groups (-SO₃⁻) are a defining feature of direct dyes and have a dual influence on binding affinity. Primarily, they impart water solubility to the large, otherwise hydrophobic, dye molecule, which is essential for its transport to the substrate surface through the dyebath.

Charge Delocalization and Hard-Soft Acid-Base (HSAB) Theory in Dye Binding

The extensive system of conjugated double bonds in the aromatic structure of this compound leads to significant charge delocalization. This delocalization spreads the negative charges from the sulfonate and other functional groups over a larger area of the molecule.

According to the Hard-Soft Acid-Base (HSAB) theory, chemical interactions are most favorable between species of similar "hardness" or "softness." Hard acids and bases are small, highly charged, and not easily polarizable, while soft acids and bases are larger, have lower charge density, and are more polarizable. Both the delocalized anionic centers on the dye and the functional groups on many substrates can be classified within this framework. The delocalized, and therefore "softer," nature of the charge on the dye molecule can favor interactions with corresponding "soft" acidic sites on a substrate, leading to more stable dye-substrate complexes.

Interaction with Cellulosic Materials and Fiber-Dye Dynamics

The dyeing of cellulosic fibers, such as cotton, with direct dyes is a well-established industrial process. The efficiency of this process is determined by the thermodynamics and kinetics of dye adsorption.

Adsorption Isotherms and Kinetic Models on Cellulose Fibers

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the fiber at a constant temperature. Common isotherm models that could potentially describe the behavior of this compound include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.

By fitting experimental data to these models, key parameters such as the maximum adsorption capacity and the affinity of the dye for the fiber can be determined.

Kinetic Models

Kinetic models are used to analyze the rate of dye adsorption and to understand the controlling mechanism of the dyeing process (e.g., diffusion through the boundary layer or intraparticle diffusion). Potential kinetic models for the adsorption of this compound include:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps.

The table below presents hypothetical data to illustrate how these models might be applied.

Adsorption Isotherm ModelKey ParametersHypothetical Interpretation for this compound
Langmuir q_max (Maximum adsorption capacity), K_L (Langmuir constant)Indicates a finite number of binding sites on the cellulose fiber for the dye.
Freundlich K_F (Freundlich constant), n (heterogeneity factor)Suggests that the surface of the cellulose is heterogeneous with different binding energies.
Kinetic ModelKey ParametersHypothetical Interpretation for this compound
Pseudo-First-Order k_1 (Rate constant)The rate of dye uptake is primarily dependent on the dye concentration.
Pseudo-Second-Order k_2 (Rate constant)The rate is controlled by the chemical interaction between the dye and the fiber.

Optimization of Dye Exhaustion and Fixation Processes on Textiles

The successful dyeing of textiles, particularly cellulosic fibers like cotton, with anionic dyes such as this compound involves a two-stage process: exhaustion and fixation. Optimizing this process is critical for achieving high color yield, good fastness, and minimizing environmental impact by reducing dye and chemical waste. The key parameters influencing these stages are electrolyte concentration, alkali concentration, temperature, dyeing time, and liquor ratio.

Exhaustion Phase: In this initial stage, the dye is transferred from the aqueous dye bath and adsorbed onto the fiber surface. Since both cellulosic fibers and anionic dyes carry a negative surface charge in water, a significant electrostatic repulsion barrier must be overcome. This is achieved by adding an electrolyte, typically an inorganic salt like Glauber's salt (sodium sulfate) or sodium chloride. gavinpublishers.comresearchgate.net The salt neutralizes the negative charge on the fiber surface, thereby reducing repulsion and promoting the migration of dye molecules from the solution to the fiber. nih.govfibre2fashion.com The degree of exhaustion is positively correlated with the salt concentration; however, excessive salt contributes to high total dissolved solids (TDS) in the effluent, posing environmental concerns. gavinpublishers.comresearchgate.net

Fixation Phase: Following exhaustion, the dye must be permanently fixed to the fiber. For reactive dyes, this involves the formation of a stable covalent bond between the dye molecule and the hydroxyl groups of the cellulose. This reaction is initiated by adding an alkali, such as sodium carbonate (soda ash) or sodium hydroxide, which raises the pH of the dyebath to an optimal level (typically 10.5-11.5). gavinpublishers.comfibre2fashion.com The alkali catalyzes the reaction, enabling the formation of a strong, permanent bond that ensures high wash fastness. The fixation rate is highly dependent on alkali concentration, temperature, and time. gavinpublishers.com

Several factors must be carefully controlled to optimize both exhaustion and fixation:

Electrolyte Concentration: Increasing salt concentration enhances dye exhaustion. However, modern approaches focus on using high-affinity dyes or modifying fibers to reduce or eliminate the need for salt. researchgate.netfibre2fashion.com

Alkali Concentration: The type and amount of alkali are crucial for achieving the target pH for fixation. An incorrect pH can lead to poor fixation or increased dye hydrolysis, where the dye reacts with water instead of the fiber. gavinpublishers.comfibre2fashion.com

Liquor Ratio: The liquor ratio (the ratio of the volume of dye bath to the weight of the fabric) significantly impacts the process. Lower liquor ratios generally lead to higher dye exhaustion and fixation due to the increased concentration of dye and chemicals near the fiber surface. gavinpublishers.comfibre2fashion.com

The interplay of these parameters is complex, and optimization often involves a trade-off between maximizing color yield and minimizing chemical usage and environmental impact.

Table 1: Influence of Process Parameters on Dye Exhaustion and Fixation

Parameter Effect on Exhaustion Effect on Fixation General Trend for Optimization
Electrolyte (Salt) Conc. Increases significantly gavinpublishers.com Indirectly improves by increasing dye on fiber Use minimum required for adequate exhaustion; consider high-affinity dyes or modified fibers to reduce salt. fibre2fashion.com
Alkali Conc. / pH Minor increase Increases significantly up to an optimal pH (e.g., 10.5-11.5) gavinpublishers.com Control pH precisely to maximize dye-fiber reaction and minimize hydrolysis. fibre2fashion.com
Temperature Can decrease substantivity but increase diffusion rate fibre2fashion.com Increases reaction rate gavinpublishers.com Optimize for the specific dye's reactivity profile (e.g., 60°C for many reactive dyes). gavinpublishers.com
Liquor Ratio Increases at lower ratios gavinpublishers.com Increases at lower ratios Lower liquor ratios are generally more efficient and economical. fibre2fashion.com

| Dyeing Time | Increases with time until equilibrium | Increases with time | Allow sufficient time for both exhaustion and fixation to reach completion. gavinpublishers.com |

Surface Modification of Fibers for Enhanced Dyeing Performance

To overcome the inherent repulsion between anionic dyes and cellulosic fibers and to create more sustainable dyeing processes, various surface modification techniques have been developed. These methods alter the chemical and physical properties of the fiber surface to enhance dye affinity, often enabling salt-free or low-salt dyeing. nih.goviosrjournals.org

Cationization: This is one of the most effective methods for improving the dyeability of cotton and other cellulosic fibers. mdpi.com The process involves treating the fiber with a cationic agent, such as 2,3-epoxypropyl trimethyl ammonium (B1175870) chloride (EPTMAC), which chemically modifies the cellulose by introducing permanent, positively charged quaternary ammonium groups onto its surface. nih.govresearchgate.net

The key advantages of cationization include:

Enhanced Dye-Fiber Affinity: The resulting positive charge on the modified fiber creates a strong electrostatic attraction with the negatively charged anionic dye molecules. mdpi.comaustinpublishinggroup.com

Salt-Free Dyeing: This strong attraction eliminates the need for large quantities of salt to promote exhaustion, thereby drastically reducing the electrolyte load in the wastewater. iosrjournals.orgresearchgate.net

Improved Dye Uptake: Cationized cotton exhibits significantly higher dye exhaustion and fixation rates, leading to deeper shades with less dye. mdpi.comaustinpublishinggroup.com

Reduced Water Consumption: Because the dye-fiber interactions are much stronger, less rinsing is required to remove unfixed dye, saving water and energy. nih.gov

Plasma and Corona Treatment: These physical modification techniques use ionized gas (plasma) or electrical discharge (corona) to alter the fiber's surface. irispublishers.com Treatment with air or oxygen plasma can introduce oxygen-containing functional groups (like C-O, C=O, and COOH) onto the fiber surface. researchgate.net This increases the surface energy and hydrophilicity of the material, which can lead to improved wetting and slightly increased dye exhaustion. While plasma treatment alone may only offer a modest increase in color intensity, it is highly effective as a pre-treatment to enhance the efficiency of subsequent chemical modifications, such as treatment with biopolymers like chitosan. researchgate.net

Enzymatic Treatment: The use of enzymes like cellulases can modify the surface of cotton fibers. By carefully controlling the process, enzymes can remove surface impurities and loose fibrils, potentially increasing the accessibility of dye sites and leading to more uniform dyeing.

These surface modification strategies represent a significant step towards more environmentally friendly and efficient textile dyeing by fundamentally changing the nature of the dye-fiber interaction, moving from overcoming repulsion to leveraging strong attraction. austinpublishinggroup.com

Interactions with Polymeric and Advanced Materials

Adsorption Mechanisms on Poly(ionic liquid)s and Other Porous Adsorbents

Beyond textile dyeing, the removal of azo dyes like this compound from industrial wastewater is a critical environmental concern. Advanced porous materials are being extensively studied for their potential to act as effective adsorbents for these dyes. The adsorption mechanism is complex and depends on the specific properties of both the dye molecule (the adsorbate) and the adsorbent material.

The primary mechanisms governing the adsorption of anionic azo dyes onto porous surfaces include:

Electrostatic Interactions: This is a dominant mechanism when the adsorbent surface carries a charge opposite to that of the dye. For anionic dyes, adsorbents with positively charged surfaces (e.g., protonated functional groups at low pH) exhibit strong electrostatic attraction, leading to high adsorption capacity. iwaponline.comacs.org

Hydrogen Bonding: The presence of functional groups capable of donating or accepting hydrogen bonds (e.g., hydroxyl, carboxyl, or amino groups) on the adsorbent surface can lead to the formation of hydrogen bonds with the sulfonate, hydroxyl, or amino groups present in the azo dye structure. iwaponline.comscribd.com

π-π Interactions: The aromatic rings present in the structure of azo dyes can interact with aromatic moieties on the adsorbent surface through π-π stacking or dispersion forces. This is a significant factor in adsorption onto carbon-based materials like activated carbon or graphene. frontiersin.org

Physical Adsorption (Physisorption): This involves weaker van der Waals forces and is often associated with the high surface area and porous structure of the adsorbent. The dye molecules are physically trapped within the pores of the material. iwaponline.comresearchgate.net

Materials like surface-functionalized silicas, activated carbons, and various biopolymer-based composites are effective adsorbents. researchgate.net The efficiency of these materials can be tuned by controlling parameters such as the pH of the solution (which affects surface charge), initial dye concentration, adsorbent dosage, and temperature. iwaponline.comfrontiersin.org For instance, the adsorption of anionic dyes is often favored at lower pH values, as this leads to the protonation of surface functional groups on the adsorbent, creating a net positive charge that attracts the anionic dye molecules. acs.org

Incorporating this compound into Functional Composite Materials

Functional dyes can be incorporated into polymeric matrices to create advanced composite materials with specific, tailored properties. polito.it By embedding a dye like this compound, the resulting material can gain new optical, sensory, or responsive functionalities while retaining the mechanical integrity of the host polymer. acs.org

The incorporation of dyes can be achieved in two primary ways:

Dispersion: The dye is physically mixed and dispersed within the polymer matrix. This method is straightforward but relies on the physical compatibility between the dye and the polymer to prevent leaching.

Covalent Bonding: The dye is chemically linked to the polymer backbone. This creates a much more stable composite where the dye becomes an integral part of the material, preventing it from migrating or leaching out over time.

Applications for such functional composites are diverse. For example, dyes that change color in response to external stimuli can be used to create sensors. A dye incorporated into a polymer film or hydrogel could indicate changes in pH, temperature, or the presence of specific chemical analytes. In the field of 3D printing, functional dyes can be added to polymer filaments or resins to produce objects that are not only colored but also possess features like mechanochromism (changing color under mechanical stress) or specific photoluminescent properties. acs.org The challenge in these applications, particularly in high-temperature processes like Fused Filament Fabrication (FFF), is ensuring the thermal stability of the dye to prevent degradation during processing. polito.it

Spectroscopic and Imaging Techniques for Dye-Substrate Complex Characterization

In-situ Spectroscopic Monitoring of Dyeing Processes

Understanding the kinetics of exhaustion and fixation is essential for optimizing dyeing processes. In-situ (in-place) spectroscopic monitoring allows for the real-time analysis of the dye bath and the fiber surface during the dyeing cycle without the need for disruptive sampling. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This is a primary technique used to monitor the dye concentration in the dye bath. By circulating the dye liquor through a flow cell in a UV-Vis spectrophotometer, the absorbance at the dye's maximum wavelength (λmax) can be measured continuously. thermofisher.com As the dye is exhausted onto the fabric, its concentration in the bath decreases, which is observed as a corresponding decrease in absorbance. This provides real-time kinetic data on the rate and extent of dye exhaustion. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in the Attenuated Total Reflectance (ATR-FTIR) mode, is a powerful tool for studying the chemical changes on the surface of the fiber itself. An ATR probe can be placed in contact with the textile sample within the dye bath. This allows for the monitoring of the formation of the covalent bond between a reactive dye and the cellulose fiber during the fixation stage. nih.gov Specific vibrational bands corresponding to the dye-fiber bond can be tracked over time, providing direct evidence and kinetic information about the fixation reaction.

Fluorescence Spectroscopy: For fluorescent dyes, this technique can be used to study the dye's interaction with the substrate. Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can provide information about the dye's local environment and its binding state on the fiber.

These in-situ methods provide a dynamic view of the dyeing process, revealing kinetic details that are difficult to obtain from traditional endpoint measurements. This detailed understanding allows for more precise control and optimization of dyeing conditions to improve efficiency and reproducibility. mdpi.comforth.gr

Second Harmonic Generation (SHG) Imaging for Non-linear Optical Responses in Structured Materials (e.g., collagen as a model substrate)

Second Harmonic Generation (SHG) imaging is a non-linear optical microscopy technique that provides high-resolution, label-free visualization of specific biological structures. frontiersin.orgoptica.org The SHG signal arises when two photons of the same frequency from a high-intensity laser interact with a non-centrosymmetric material and are converted into a single photon with exactly twice the frequency (and half the wavelength). frontiersin.orgresearchgate.net

Fibrillar collagen is the most significant source of SHG signals in animal tissues due to its unique, highly ordered, non-centrosymmetric triple-helix structure. frontiersin.orgresearchgate.net This specificity allows for the direct imaging of collagen fiber architecture in unstained tissues with minimal background signal. nih.gov SHG microscopy offers several advantages, including intrinsic three-dimensional sectioning capabilities, deep tissue penetration (up to 500 μm), and the absence of phototoxicity or photobleaching, as no energy is absorbed by the sample. frontiersin.orgresearchgate.netnih.gov

SHG imaging has become a gold standard for the quantitative analysis of collagen organization. nih.govnih.gov Studies directly comparing SHG with the Picrosirius Red-Polarization (PSR-POL) method have shown that both techniques yield similar quantitative trends for most collagen metrics, such as fiber alignment and thickness in both normal and cancerous tissues. nih.govnih.gov However, notable differences exist; PSR-POL tends to detect a higher number of fibers and measures greater values for alignment, length, and width compared to SHG. nih.govresearchgate.net Despite these differences, the results from the two methods show a strong correlation. nih.gov Importantly, the application of Sirius Red stain to tissue does not interfere with or alter the SHG signal generated by the collagen fibers. researchgate.net This allows for correlative studies where both techniques can be applied to the same sample to gather complementary information. nih.gov

Mentioned Compounds

Advanced Applications and Functionalization Strategies of Sirius Supra Red Violet B

Novel Applications in Materials Science and Engineering

The unique molecular structure of azo dyes, characterized by the presence of one or more azo groups (–N=N–), imparts distinct chromophoric and electrochemical properties that are of great interest to materials scientists. These properties form the basis for their application in various advanced materials.

Azo dyes are well-known for their photochromic properties, which allow them to undergo reversible isomerization between two forms, a stable trans isomer and a metastable cis isomer, upon irradiation with light of a specific wavelength. This photoisomerization induces changes in the dye's absorption spectrum, refractive index, and molecular orientation, making them suitable for a range of optical applications. arizona.edumdpi.comnih.govrsc.orgaip.org

The general mechanism involves the absorption of photons, typically in the UV or visible range, which excites the π-π* or n-π* electronic transition of the azo group, leading to the trans-to-cis isomerization. The reverse cis-to-trans isomerization can be triggered by irradiation with a different wavelength of light or by thermal relaxation. This reversible switching capability is the foundation for their use in applications such as:

Optical data storage: The two distinct states of the dye can represent binary data (0 and 1).

Molecular switches: Light can be used to control the conformation and, consequently, the properties of a material.

Photo-switchable surfaces: The surface properties, such as wettability, can be altered by light.

While these principles are well-established for the azo dye class, no specific studies demonstrating the synthesis or performance of photo-responsive materials incorporating Sirius Supra Red Violet B were identified.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). icrc.ac.iracs.orgicrc.ac.iremerald.comresearchgate.netwikipedia.org Azo dyes have been explored as potential sensitizers in DSSCs due to their strong absorption in the visible spectrum and their potential for cost-effective synthesis compared to traditional ruthenium-based dyes. icrc.ac.iricrc.ac.ir

The fundamental principles of a dye-sensitizer in a DSSC are as follows:

Light Absorption: The dye molecule absorbs photons from sunlight, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

Electron Injection: The excited electron is then injected into the conduction band of the semiconductor (e.g., TiO₂).

Dye Regeneration: The oxidized dye molecule is subsequently reduced back to its original state by a redox electrolyte.

Charge Transport and Collection: The injected electrons travel through the semiconductor to the anode, while the oxidized electrolyte is regenerated at the cathode, completing the circuit.

The efficiency of an azo dye as a sensitizer (B1316253) is dependent on several factors, including its absorption spectrum, the energy levels of its HOMO and LUMO relative to the semiconductor's conduction band and the electrolyte's redox potential, and its ability to anchor effectively to the semiconductor surface. Although various azo dyes have been investigated for this purpose, research detailing the integration and performance of this compound in dye-sensitized systems is currently unavailable.

Azo dyes can function as chromogenic or fluorogenic chemosensors, where the interaction with a specific analyte induces a measurable change in their optical properties, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). mdpi.commdpi.comnih.govresearchgate.netrsc.org This sensing mechanism is based on the alteration of the dye's electronic structure upon binding with the analyte.

The design of an azo-based chemical sensor typically involves incorporating a receptor unit that can selectively bind to the target analyte. This binding event can influence the intramolecular charge transfer (ICT) characteristics of the dye, leading to a shift in its absorption or emission spectrum. For example, the interaction of a metal ion with a chelating group attached to the azo dye can perturb the electron density of the chromophore, resulting in a visible color change.

Potential analytes that can be detected by azo dye-based sensors include:

Metal ions

Anions

Neutral molecules

pH changes

Despite the versatility of azo dyes in chemical sensing applications, there is no published research specifically describing the development or application of chemical sensors based on this compound.

Degradation Pathways, Environmental Fate, and Remediation of Sirius Supra Red Violet B

Chemical Degradation Mechanisms

The chemical degradation of azo dyes like Sirius Supra Red Violet B is influenced by various environmental factors, leading to the breakdown of the complex dye molecule.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of azo dyes to hydrolysis varies significantly with pH. In general, the azo bond itself is relatively stable to hydrolysis under neutral pH conditions. However, the substituents on the aromatic rings can influence this stability.

Under strongly acidic or alkaline conditions, the rate of hydrolysis can be accelerated. For many direct azo dyes, acidic conditions can lead to protonation of the azo group, making it more susceptible to cleavage. Conversely, in highly alkaline environments, hydroxyl ions can attack the aromatic rings, particularly if they are activated by electron-withdrawing groups, which can initiate degradation. The rate of hydrolysis is a critical factor in determining the persistence of the dye in aquatic environments.

Table 1: General Hydrolysis Trends for Azo Dyes at Different pH Values

pH ConditionGeneral Effect on Azo Dye Stability
Acidic (pH < 4)Potential for increased hydrolysis due to protonation of the azo group.
Neutral (pH 6-8)Generally stable to hydrolysis.
Alkaline (pH > 10)May exhibit increased degradation, especially at elevated temperatures.

This table presents generalized trends for direct azo dyes, as specific data for this compound is not available.

Photodegradation involves the breakdown of compounds by light energy. Azo dyes are designed to be colored, meaning they absorb light in the visible spectrum. This absorption of light can also lead to their degradation, particularly under ultraviolet (UV) irradiation. The photodegradation of azo dyes can occur through two primary mechanisms: photosensitization and direct photolysis.

In direct photolysis, the dye molecule itself absorbs photons, leading to an excited state that can undergo various reactions, including cleavage of the azo bond. In photosensitization, other substances in the water absorb light and generate reactive oxygen species (ROS) such as hydroxyl radicals, which then attack and degrade the dye molecule.

The products of photodegradation are typically smaller, colorless aromatic compounds, which may include aromatic amines and phenolic compounds. The efficiency of photodegradation is influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water. researchgate.netacs.orgmdpi.comsemanticscholar.org

The azo bond is the primary site for both oxidative and reductive cleavage, which are key mechanisms in the degradation of azo dyes.

Oxidative Cleavage: Strong oxidizing agents, such as ozone, hydrogen peroxide, and hydroxyl radicals, can break the -N=N- bond. This process typically leads to the formation of aromatic compounds with nitrogen-containing functional groups, which can be further oxidized. Advanced oxidation processes (AOPs) are often employed in wastewater treatment to generate these highly reactive species and effectively decolorize and degrade azo dyes.

Reductive Cleavage: Under anaerobic or reducing conditions, the azo bond can be cleaved to form two aromatic amines. nih.gov This is a common initial step in the microbial degradation of azo dyes. mdpi.comscholarsresearchlibrary.com While this process leads to decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye. mdpi.comnih.gov

Bioremediation and Microbial Degradation Studies

Bioremediation utilizes microorganisms to break down pollutants. For azo dyes, this is a promising and environmentally friendly approach to treatment.

A wide variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes. nih.gov Often, a consortium of different microbial species is more effective than a single strain, as different organisms may carry out different steps in the degradation pathway.

Numerous bacterial strains from genera such as Pseudomonas, Bacillus, Shewanella, and Klebsiella have been identified for their ability to decolorize azo dyes under both aerobic and anaerobic conditions. nih.govnih.govmdpi.com Fungi, particularly white-rot fungi, are also effective due to their production of powerful extracellular enzymes.

Table 2: Examples of Microbial Genera Involved in Azo Dye Biodegradation

Microbial GenusTypical Degradation ConditionsKey Enzymes Involved
PseudomonasAerobic and AnaerobicAzoreductases, Laccases
BacillusAerobic and AnaerobicAzoreductases
ShewanellaAnaerobicAzoreductases
KlebsiellaAnaerobicAzoreductases
Trametes (Fungus)AerobicLaccases, Peroxidases

This table provides examples of microbial genera known to degrade various azo dyes and is not specific to this compound.

The microbial degradation of azo dyes is primarily an enzymatic process. Two key types of enzymes are involved:

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond. mdpi.comscholarsresearchlibrary.comnih.govresearchgate.net They are typically intracellular enzymes that require reducing equivalents like NADH or NADPH. scholarsresearchlibrary.comnih.gov This process is often more efficient under anaerobic conditions because oxygen can compete for the reducing equivalents. mdpi.comscholarsresearchlibrary.com The products of this reaction are aromatic amines. mdpi.comscholarsresearchlibrary.comnih.gov

Laccases: These are extracellular enzymes, primarily produced by fungi, that have a broad substrate specificity. nih.govisroset.org Laccases are copper-containing oxidases that can decolorize azo dyes through a free radical mechanism, which can avoid the formation of toxic aromatic amines. nih.govijcmas.com They are considered to have significant potential for the bioremediation of textile effluents. microbiologyjournal.orgresearchgate.netbiorxiv.orgresearchgate.net

Characterization of Biodegradation Intermediates and Final Products

Subsequent aerobic degradation of these aromatic amines can lead to the opening of the aromatic rings and further breakdown into smaller aliphatic compounds. The specific intermediates and final products will depend on the enzymatic machinery of the microorganisms involved.

For instance, in the degradation of other dyes like Crystal Violet, intermediates such as 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, benzyl alcohol, and benzaldehyde have been identified through techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov This suggests a stepwise degradation process involving demethylation and cleavage of the molecular structure. nih.gov

Table 1: Potential Biodegradation Intermediates of Azo Dyes

Intermediate Class Potential Compounds Significance
Aromatic AminesSubstituted anilines and naphthylaminesInitial products of azo bond cleavage; can be toxic.
Phenolic CompoundsPhenols, catecholsFormed from the hydroxylation of aromatic rings.
Aliphatic CompoundsCarboxylic acids, aldehydesProducts of aromatic ring opening; generally less toxic.
Inorganic ProductsCO2, H2O, NH4+, SO4²⁻Indicate complete mineralization of the dye molecule.

This table presents potential intermediates based on the general biodegradation pathways of azo dyes, as specific data for this compound was not found.

Environmental Factors Influencing Biodegradation Efficiency (e.g., pH, Temperature, Nutrient Availability)

The efficiency of the biodegradation of this compound is significantly influenced by various environmental factors that affect microbial activity and enzyme function. Optimizing these parameters is critical for achieving high degradation rates in wastewater treatment systems.

pH: The pH of the medium plays a crucial role in the biodegradation process. Different microorganisms have optimal pH ranges for growth and enzymatic activity. For example, studies on the degradation of Crystal Violet have shown that some bacteria exhibit higher degradation activity in acidic conditions (pH 5), while others prefer neutral or slightly alkaline conditions (pH 6.5-8). nih.govpeerj.com The optimal pH for the degradation of this compound would need to be determined experimentally but is likely to be in the neutral to slightly acidic range, typical for many dye-degrading microorganisms.

Temperature: Temperature affects the metabolic rate of microorganisms and the kinetics of enzymatic reactions. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation. For instance, some Crystal Violet degrading bacteria show higher activity at 37°C compared to 25°C. nih.gov However, excessively high temperatures can lead to enzyme denaturation and a decrease in microbial activity.

Nutrient Availability: The presence of essential nutrients, such as carbon, nitrogen, and phosphorus, is vital for the growth and metabolic activity of the degrading microorganisms. In some cases, the dye itself can serve as a carbon source. However, often, the addition of a supplementary carbon source (co-substrate) is necessary to support microbial growth and enhance dye degradation. The efficiency of dye degradation can be significantly improved by optimizing the carbon-to-nitrogen ratio in the treatment medium.

Table 2: Influence of Environmental Factors on Dye Biodegradation

Factor Effect on Biodegradation General Optimal Range
pHAffects enzyme activity and microbial growth.6.0 - 8.0
TemperatureInfluences metabolic rates and enzyme kinetics.25°C - 40°C
NutrientsEssential for microbial growth and metabolism.Balanced C:N:P ratio
OxygenDetermines aerobic or anaerobic degradation pathways.Varies with microbial type
Initial Dye ConcentrationHigh concentrations can be inhibitory to microorganisms.Dependent on microbial tolerance

The optimal ranges provided are general and may vary depending on the specific microorganisms and the dye being treated.

Advanced Treatment Technologies for Dye-Containing Effluents

Due to the often slow and incomplete nature of biological treatment for recalcitrant dyes like this compound, advanced treatment technologies are frequently employed to achieve efficient removal from wastewater.

Adsorption-Based Removal using Novel Sorbents

Adsorption is a widely used and effective method for removing dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. nih.govnih.gov The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Novel sorbents derived from agricultural waste and other low-cost materials have gained significant attention as sustainable alternatives to commercial activated carbon. nih.gov Materials such as corncob, water hyacinth powder, and bamboo biochar have demonstrated significant potential for the removal of various dyes. nih.govnih.govresearchgate.net

The adsorption capacity of these materials is influenced by factors such as their surface area, porosity, and the presence of functional groups that can interact with the dye molecules. The efficiency of the adsorption process is also dependent on operational parameters like pH, contact time, adsorbent dosage, and initial dye concentration. nih.govresearchgate.net For example, the maximum adsorption capacity for Crystal Violet using water hyacinth powder was achieved under optimized conditions of pH, contact time, and adsorbent dosage. nih.gov

Table 3: Examples of Novel Sorbents for Dye Removal

Sorbent Target Dye Maximum Adsorption Capacity (mg/g)
Water Hyacinth PowderCrystal Violet181.82
Corncob Activated CarbonCrystal Violet2.50
Corncob Activated CarbonProcion Red MX-5B2.86
Bamboo BiocharReactive Violet 55.11
Jackfruit SeedMethyl Violet 2B126.7

Application of Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs are particularly effective for the degradation of complex and non-biodegradable dyes like this compound.

Common AOPs include ozonation (O₃), UV/H₂O₂, Fenton (H₂O₂/Fe²⁺), and photocatalysis (e.g., UV/TiO₂). nih.govmdpi.com These processes can lead to the complete mineralization of the dye into CO₂, H₂O, and inorganic ions, or at least transform it into less toxic and more biodegradable compounds. mdpi.com

Environmental Persistence and Transformation in Natural Systems

The environmental persistence of dyes like this compound is a significant concern due to their potential toxicity and the coloration of natural water bodies, which can inhibit photosynthesis. nih.gov Azo dyes are generally designed to be resistant to fading and degradation under light and chemical exposure, which contributes to their persistence in the environment.

In natural systems, the transformation of this compound can occur through both biotic and abiotic processes. Biodegradation, as discussed earlier, plays a role, but its efficiency can be limited by environmental conditions and the recalcitrant nature of the dye.

Abiotic transformation processes can include photolysis (degradation by sunlight) and hydrolysis. However, many modern dyes are engineered to be photostable. The persistence of these dyes can lead to their accumulation in sediments and potential bioaccumulation in aquatic organisms, posing a long-term risk to the ecosystem.

Fate and Transport in Aquatic and Soil Environments

No data was found regarding the specific fate and transport mechanisms of this compound in aquatic and soil environments. Research on other azo dyes suggests that their mobility and persistence are influenced by factors such as solubility, adsorption to sediment and soil particles, and susceptibility to biotic and abiotic degradation processes. However, without specific studies on this compound, its behavior in these environments remains uncharacterized.

Recalcitrance of this compound to Conventional Wastewater Treatment Processes

There is no specific information available detailing the recalcitrance of this compound to conventional wastewater treatment processes. Azo dyes, as a group, are known for their resistance to aerobic biodegradation due to their complex chemical structures. sciepub.comnih.gov Conventional activated sludge processes are often ineffective at completely removing these dyes, leading to their discharge in effluents. sciepub.com The anaerobic/aerobic treatment is considered a more effective approach for the degradation of some azo dyes. nih.govripublication.com Advanced oxidation processes (AOPs) like Fenton oxidation have also been shown to be effective in degrading recalcitrant azo dyes. tandfonline.complos.org However, the specific applicability and efficacy of these treatments for this compound have not been documented.

Q & A

Q. What is the chemical classification of Sirius supra red violet B, and how does its structure influence histological staining properties?

this compound belongs to the direct dye family, structurally characterized by sulfonic acid groups that enable electrostatic binding to collagen's basic amino acid residues. This interaction forms birefringent complexes under polarized light, facilitating collagen subtype differentiation in tissues. Chemical analogs like Direct Violet 47 and Diazol Violet B share similar chromophoric systems, which dictate wavelength-specific absorption (540 nm) for quantitative analysis .

Q. What are the standardized protocols for this compound application in collagen quantification?

Standard methodology involves:

  • Tissue fixation in methanol (-20°C, overnight) to preserve collagen integrity.
  • Staining with 0.1% dye solution (60 min, room temperature).
  • Elution with 0.1 N NaOH (60 min, agitation) to dissolve bound dye.
  • Normalization to cellular content via crystal violet counterstaining (0.1% solution, 10 min) to account for tissue heterogeneity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound is limited, protocols for analogous dyes (e.g., Methyl Violet B) recommend:

  • Using chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147).
  • Conducting experiments under fume hoods to minimize inhalation exposure.
  • Disposing of waste via approved hazardous material facilities .

Q. How does this compound compare to other collagen-specific dyes (e.g., Picrosirius Red) in specificity and sensitivity?

this compound demonstrates comparable collagen affinity to Picrosirius Red but offers superior polarization contrast due to its larger molecular planar structure. Validation studies require parallel staining of control tissues with known collagen content (e.g., tendon vs. liver) and spectrophotometric quantification at 540 nm .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for tissues with extreme collagen density variations (e.g., fibrotic liver vs. normal parenchyma)?

Optimization involves:

  • Titrating dye concentrations (0.05%–0.2%) across serial tissue sections.
  • Validating with hydroxyproline assays to establish linearity (R² > 0.95) between optical density and collagen content.
  • Adjusting staining duration (30–90 min) based on tissue thickness (4–10 µm sections) .

Q. What experimental strategies resolve discrepancies in staining intensity between fresh-frozen and formalin-fixed tissues?

Mitigation approaches include:

  • Pre-staining rehydration of paraffin-embedded tissues in graded alcohol series (100%–70% ethanol).
  • Antigen retrieval using citrate buffer (pH 6.0, 95°C, 20 min) to reverse formalin-induced collagen crosslinking.
  • Normalizing results to fresh-frozen controls via ΔOD (difference in optical density) correction factors .

Q. How should researchers interpret conflicting correlations between this compound staining and clinical parameters (e.g., inflammation scores)?

Apply multivariate regression analysis to control for confounding variables (e.g., tissue inflammation markers like CD3+ lymphocytes). Cross-validation with alternative methods (e.g., qPCR for collagen type I/III ratios) isolates dye-specific artifacts from true biological variance .

Q. What advanced imaging techniques enhance the resolution of this compound-stained collagen networks?

Second-harmonic generation (SHG) microscopy paired with polarized light imaging provides submicron resolution of collagen fibril orientation. Combine with morphometric software (e.g., ImageJ FibrilTool) to quantify alignment angles and network density .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between this compound and gold-standard assays (e.g., mass spectrometry). Discrepancies >15% indicate protocol recalibration .
  • Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "How does this compound binding affinity vary between collagen types I and III in cirrhotic liver tissues?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.